molecular formula C12H11N3O2 B12788293 Semicarbazide, 1-formyl-4-(1-naphthyl)- CAS No. 102339-04-8

Semicarbazide, 1-formyl-4-(1-naphthyl)-

Cat. No.: B12788293
CAS No.: 102339-04-8
M. Wt: 229.23 g/mol
InChI Key: AILGPMRVRXMDPB-UHFFFAOYSA-N
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Description

Semicarbazide, 1-formyl-4-(1-naphthyl)-: is an organic compound with the molecular formula C({12})H({11})N({3})O({2}) It is a derivative of semicarbazide, featuring a naphthyl group attached to the semicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 1-formyl-4-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with formic acid and semicarbazide. The process can be summarized as follows:

    Formation of Naphthylamine Derivative: 1-naphthylamine is reacted with formic acid to form N-formyl-1-naphthylamine.

    Reaction with Semicarbazide: The N-formyl-1-naphthylamine is then reacted with semicarbazide under controlled conditions to yield semicarbazide, 1-formyl-4-(1-naphthyl)-.

The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of semicarbazide, 1-formyl-4-(1-naphthyl)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1-formyl-4-(1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can convert it into different semicarbazide derivatives.

    Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different semicarbazide derivatives.

Scientific Research Applications

Semicarbazide, 1-formyl-4-(1-naphthyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which semicarbazide, 1-formyl-4-(1-naphthyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Semicarbazide: The parent compound, which lacks the naphthyl group.

    1-Naphthylamine: A precursor in the synthesis of semicarbazide, 1-formyl-4-(1-naphthyl)-.

    N-formyl-1-naphthylamine: An intermediate in the synthesis process.

Uniqueness

Semicarbazide, 1-formyl-4-(1-naphthyl)- is unique due to the presence of both the semicarbazide and naphthyl moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and exhibit potentially useful biological activities not seen in simpler analogs.

Properties

CAS No.

102339-04-8

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(naphthalen-1-ylcarbamoylamino)formamide

InChI

InChI=1S/C12H11N3O2/c16-8-13-15-12(17)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,13,16)(H2,14,15,17)

InChI Key

AILGPMRVRXMDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NNC=O

Origin of Product

United States

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